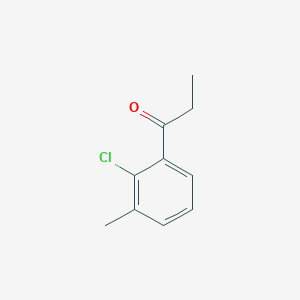

1-(2-Chloro-3-methylphenyl)propan-1-one

Description

1-(2-Chloro-3-methylphenyl)propan-1-one is a propiophenone derivative featuring a chloro substituent at the ortho position and a methyl group at the meta position on the aromatic ring. This structural configuration imparts distinct electronic and steric properties compared to other halogenated propiophenones. The compound is of interest in organic synthesis, particularly in coupling reactions and as a precursor for pharmaceuticals or agrochemicals. Its reactivity and physical properties are influenced by the electron-withdrawing chlorine atom and the electron-donating methyl group, which modulate resonance and inductive effects .

Properties

Molecular Formula |

C10H11ClO |

|---|---|

Molecular Weight |

182.64 g/mol |

IUPAC Name |

1-(2-chloro-3-methylphenyl)propan-1-one |

InChI |

InChI=1S/C10H11ClO/c1-3-9(12)8-6-4-5-7(2)10(8)11/h4-6H,3H2,1-2H3 |

InChI Key |

SZQMHSCDJFXECZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=CC(=C1Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloro-3-methylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-3-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-3-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

Oxidation: 2-Chloro-3-methylbenzoic acid or 2-chloro-3-methylbenzaldehyde.

Reduction: 1-(2-Chloro-3-methylphenyl)propan-1-ol.

Substitution: 1-(2-Methoxy-3-methylphenyl)propan-1-one or 1-(2-Cyano-3-methylphenyl)propan-1-one.

Scientific Research Applications

1-(2-Chloro-3-methylphenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

Industry: Utilized in the production of fine chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-methylphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking endogenous ligands. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Halogen Position and Reactivity

- 1-(3-Chlorophenyl)propan-1-one : The meta-chloro substituent enhances electron withdrawal, facilitating nucleophilic aromatic substitution. In reactions with NHPI (N-hydroxyphthalimide), this compound yields coupled products at 64% efficiency .

- 1-(4-Chlorophenyl)propan-1-one : The para-chloro group offers less steric hindrance compared to ortho-substituted analogs, leading to slightly lower reactivity (60% yield in similar reactions) .

- However, the methyl group may stabilize intermediates through hyperconjugation .

Mixed Halogenation and Functional Groups

- 1-(3-Bromo-4-chlorophenyl)propan-1-one: Bromine’s larger atomic radius increases molecular weight (C₉H₉BrClO) and polarizability, enhancing solubility in non-polar solvents. The compound’s reactivity in cross-coupling reactions is higher than chloro-only analogs due to bromine’s superior leaving-group ability .

- 1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one: The nitro and hydroxy groups introduce strong electron-withdrawing and hydrogen-bonding capabilities, respectively. This increases acidity (pKa ~8–9) and alters solubility in polar solvents like ethanol or DMSO .

Physicochemical Properties

Biological Activity

1-(2-Chloro-3-methylphenyl)propan-1-one, also known as 1-chloro-3-(2-methylphenyl)propan-2-one, is an organic compound with the molecular formula C10H11ClO. This compound features a chloro group attached to a propanone backbone, which contributes to its unique chemical reactivity and biological activity. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, influencing enzyme activities and metabolic pathways.

Structural Characteristics

The structural characteristics of this compound include:

- Chloro Group : Enhances nucleophilic substitution reactions.

- Carbonyl Functionality : Participates in addition reactions, allowing for interactions with nucleophiles.

- Methylphenyl Substituent : Provides specific steric and electronic properties that affect biological interactions.

The biological activity of this compound is linked to several mechanisms:

- Enzyme Modulation : The compound can modulate the activity of specific enzymes through covalent bonding, altering metabolic pathways.

- Receptor Interaction : It may interact with various receptors, leading to potential therapeutic effects or toxicological impacts.

Interaction Studies

Studies have shown that this compound interacts with biological molecules, including enzymes and receptors. These interactions can lead to:

- Altered cellular processes.

- Potential therapeutic applications in medicinal chemistry.

Table 1: Comparison of Structural Analogues

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-1-(4-methylphenyl)-propanone | Chloro group at a different position | Different reactivity due to positional isomerism |

| 1-Chloro-3-(4-methylphenyl)-propanone | Methyl group on a different phenyl ring | Variations in biological activity |

| Phenylacetone (1-Phenylpropan-2-one) | Lacks chlorine and methyl groups | Simplified structure affects reactivity |

| 3-Chloro-1-(p-tolyl)propan-1-one | Similar functional groups but different arrangement | Distinct reactivity patterns due to structural differences |

Case Studies

Recent case studies have highlighted the effects of this compound in various contexts:

- Toxicology Reports : Cases involving acute toxicity have been documented, showcasing the compound's potential harmful effects when misused or ingested inappropriately.

- Therapeutic Investigations : Research into its potential use as a therapeutic agent has indicated promising results in modulating specific biochemical pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.